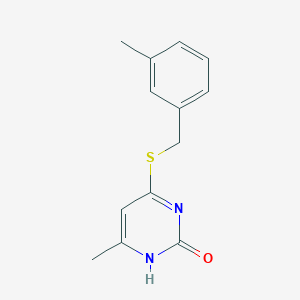
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a methyl group and a thioether linkage to a 3-methylbenzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether linkage, yielding a simpler pyrimidine derivative.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.
6-methyl-4-(benzylthio)pyrimidin-2(1H)-one: Lacks the methyl group on the benzyl ring.
4-((3-methylbenzyl)thio)pyrimidine: Lacks the carbonyl group at the 2-position.
Uniqueness
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is unique due to the presence of both a methyl group at the 6-position and a thioether linkage to a 3-methylbenzyl group. This combination of substituents may confer unique biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C13H14N2OS |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChIキー |
BGFUOGIXCIVOPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
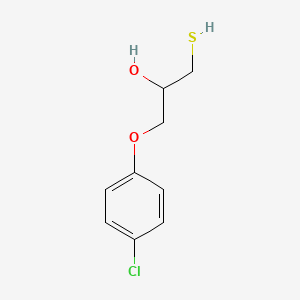
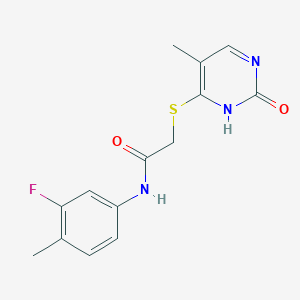
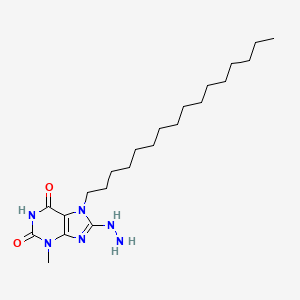
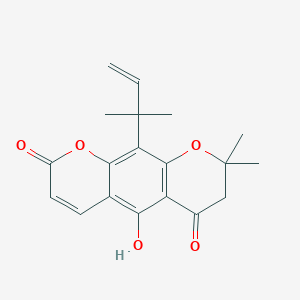
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
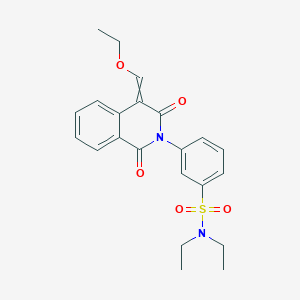
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride](/img/structure/B14091375.png)
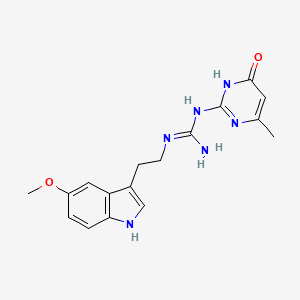

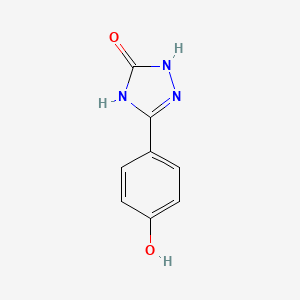
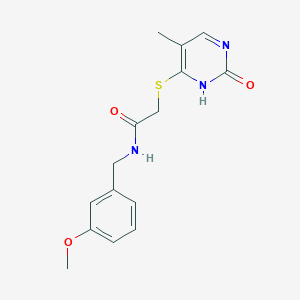
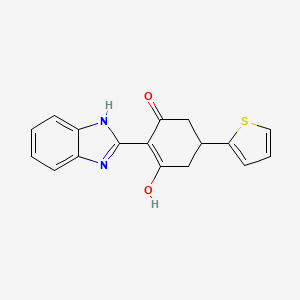
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091417.png)
